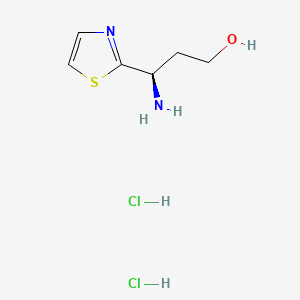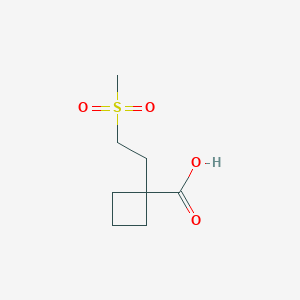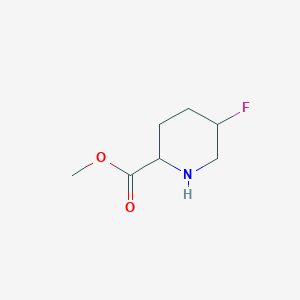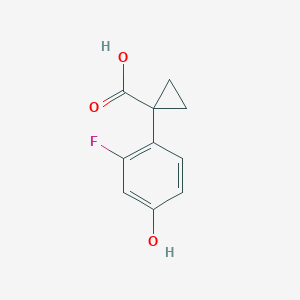
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H9FO3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a fluorine and a hydroxyl group
准备方法
The synthesis of 1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropyl-1,1-dicarboxylic acid and 2-fluoro-4-hydroxybenzene.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) under cooling conditions (ice-water bath) to control the temperature below 10°C.
Reagents: Triethylamine is added dropwise to the solution, followed by thionyl chloride (SOCl2) and 2-fluoro-4-hydroxybenzene.
Procedure: The mixture is stirred for several hours, then warmed to room temperature. The reaction mixture is diluted with ethyl acetate (EtOAc) and washed with aqueous sodium hydroxide (NaOH), water, and saturated brine.
化学反应分析
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group yields an alcohol.
科学研究应用
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of fluorine substitution on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the cyclopropane ring can provide structural rigidity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
相似化合物的比较
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(2-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid: Contains a methyl group instead of a hydroxyl group, which can influence its chemical properties and applications.
1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid: Lacks the fluorine atom, which can impact its binding affinity and stability.
属性
分子式 |
C10H9FO3 |
|---|---|
分子量 |
196.17 g/mol |
IUPAC 名称 |
1-(2-fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c11-8-5-6(12)1-2-7(8)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
InChI 键 |
UTVGACWRRFGQNN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=C(C=C(C=C2)O)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
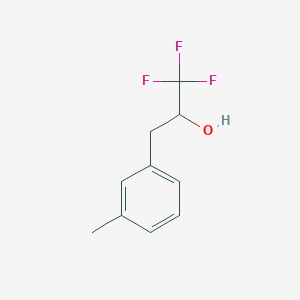
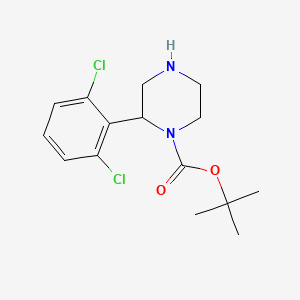


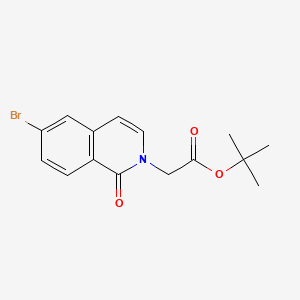
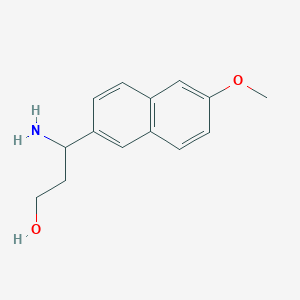
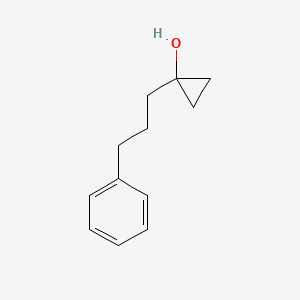
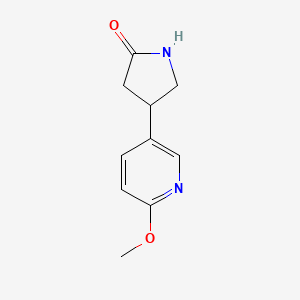
amine](/img/structure/B13590472.png)
